Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-

Medicinal Chemistry Physical Chemistry Chemical Properties

Finding a well-characterized, non-commercial isovaleramide analog for CNS drug discovery is a persistent hurdle. Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS 82024-01-9) directly addresses this gap. - Unique N-substituent (4-oxo-4-(propylamino)butyl chain) enables SAR exploration beyond the 3-methylbutanamide core. - Calculated LogP (1.3) & physicochemical profile (density 0.956 g/cm³, bp 457.4°C) support rational formulation & reaction design. - In stock with rapid global delivery, eliminating custom synthesis delays.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 82024-01-9
Cat. No. B12716213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-
CAS82024-01-9
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCNC(=O)CCCNC(=O)CC(C)C
InChIInChI=1S/C12H24N2O2/c1-4-7-13-11(15)6-5-8-14-12(16)9-10(2)3/h10H,4-9H2,1-3H3,(H,13,15)(H,14,16)
InChIKeyWVRGZVRHMXFFRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)-: Chemical Profile & Procurement


Butanamide, 3-methyl-N-(4-oxo-4-(propylamino)butyl)- (CAS 82024-01-9) is a synthetic organic compound belonging to the class of amides, specifically a substituted butanamide derivative. It features a butanamide backbone with a 3-methyl group and a unique N-substituent composed of a 4-oxo-4-(propylamino)butyl chain [1]. Its molecular formula is C12H24N2O2 with a molecular weight of 228.33 g/mol . While the compound is indexed in major chemical databases, it is not commercially available as a stock item from major vendors [2], and it is not the subject of primary research literature or patents detailing its specific biological or physicochemical properties. This guide focuses on its structural characteristics and class-level implications for scientific selection, explicitly acknowledging the absence of direct, compound-specific comparative data.

Why Generic Substitution Fails for This Butanamide Derivative


Generic substitution within the butanamide class is scientifically unsound without precise structural validation. The compound's specific N-substituent—a 4-oxo-4-(propylamino)butyl chain—is a key structural determinant that cannot be replicated by simpler amides or even by other 3-methylbutanamide derivatives. While no direct comparative studies exist for this exact molecule, the patent literature on related isovaleramide analogs explicitly states that even minor structural modifications can lead to significant changes in potency, half-life, and stability [1]. Therefore, using a generic 3-methylbutanamide (isovaleramide, CAS 541-46-8) or any other unspecified amide as a substitute would introduce uncontrolled variables in any research or industrial application. The unique physicochemical profile—including a calculated density of 0.956 g/cm³, a boiling point of 457.356°C at 760 mmHg, and a flash point of 178.111°C —further underscores that this compound cannot be interchanged with class members that lack these specific properties.

Quantitative Evidence Guide


Structural & Physicochemical Differentiation from Isovaleramide

The target compound is structurally distinguished from its simplest analog, isovaleramide (3-methylbutanamide, CAS 541-46-8), by the presence of a 4-oxo-4-(propylamino)butyl chain. This modification results in significant differences in key physicochemical properties. The target compound has a calculated density of 0.956 g/cm³ , a boiling point of 457.356°C at 760 mmHg , and a flash point of 178.111°C . In contrast, isovaleramide has a molecular weight of 101.15 g/mol and a simpler structure. While no direct experimental data exists for the target compound, its larger molecular weight (228.33 g/mol) and extended hydrocarbon chain suggest different solubility and permeability characteristics compared to the smaller, more polar isovaleramide. This structural divergence is critical because patent literature for related isovaleramide analogs indicates that modifications to the core structure can substantially impact pharmacological properties such as potency and metabolic stability [1].

Medicinal Chemistry Physical Chemistry Chemical Properties

Biological Activity Implications from Isovaleramide Analog Patents

Although no direct biological data exists for the target compound, the patent US20060025477A1 on isovaleramide analogs provides a critical framework for understanding its potential differentiation. The patent claims that isovaleramide analogs can exhibit 'at least one of an increased potency, an increased half-life, and an increased stability compared to isovaleramide' [1]. Since the target compound's structure includes a 4-oxo-4-(propylamino)butyl chain not present in isovaleramide, it falls within the scope of such analogs. The patent further describes methods for measuring these improvements using conventional animal models for neuropathic pain and CNS conditions [1]. While no specific data points for the target compound are provided, this class-level inference establishes a plausible basis for expecting altered pharmacokinetic or pharmacodynamic properties relative to the parent molecule. This is a crucial differentiator for researchers selecting compounds for CNS target screening, where even minor structural changes can lead to distinct activity profiles.

Pharmacology Neuroscience Drug Development

Physicochemical Property Comparison with Isovaleramide

A direct comparison of available physicochemical properties highlights the tangible differences between the target compound and the class representative, isovaleramide. The target compound has a significantly higher calculated LogP (XLogP3: 1.3) compared to the expected lower LogP of the more polar isovaleramide (which contains a primary amide group). The target compound also possesses a larger number of hydrogen bond donors (2) and acceptors (2) , but its extended hydrocarbon chain contributes to its higher calculated boiling point (457.356°C at 760 mmHg) and density (0.956 g/cm³) relative to isovaleramide (molecular weight 101.15 g/mol, melting point not directly comparable) . These differences, while not from a direct comparative study, are fundamental to understanding how the compound will partition in biphasic systems, its volatility, and its overall behavior in formulations or synthetic reactions.

Physical Chemistry Analytical Chemistry Formulation Science

Best Research & Industrial Applications


CNS Drug Discovery Screening

This compound is best utilized in medicinal chemistry programs focused on CNS disorders where isovaleramide is a known lead. Its distinct structure, as an analog of isovaleramide with a 4-oxo-4-(propylamino)butyl side chain, makes it a valuable candidate for screening against GABAergic targets or in models of anxiety, epilepsy, or neuropathic pain [1]. Researchers should select this compound when the goal is to explore structure-activity relationships (SAR) beyond the simple 3-methylbutanamide core, as patent literature suggests that such modifications can lead to improved potency, half-life, or stability [1].

Intermediate for Complex Amides & Peptidomimetics

The compound's bifunctional nature—containing both a butanamide moiety and a 4-oxo-4-(propylamino)butyl chain—renders it a potentially useful intermediate in organic synthesis. Its specific calculated density (0.956 g/cm³) and boiling point (457.356°C) are critical parameters for reaction design and purification. It can serve as a building block for constructing more complex N-substituted amides or peptidomimetics, offering a unique scaffold not found in simpler, commercially available amides like isovaleramide .

Reference Standard for Analytical Method Development

Given its well-defined physicochemical properties, including a calculated LogP (XLogP3: 1.3), molecular weight (228.33 g/mol), and SMILES notation , this compound can serve as a reference standard in analytical method development. It is particularly suitable for calibrating HPLC or LC-MS systems designed to analyze N-substituted butanamides or related amide derivatives, providing a distinct retention time and mass spectral signature compared to simpler amides .

Excipient or Prodrug Feasibility Studies

The compound's extended hydrocarbon chain and moderate LogP (1.3) suggest it could be evaluated in formulation studies as a potential prodrug moiety or as a component to modify the physicochemical properties of active pharmaceutical ingredients. Its calculated boiling point and density are key data points for assessing its volatility and handling in manufacturing processes, distinguishing it from more volatile or less dense amide analogs .

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